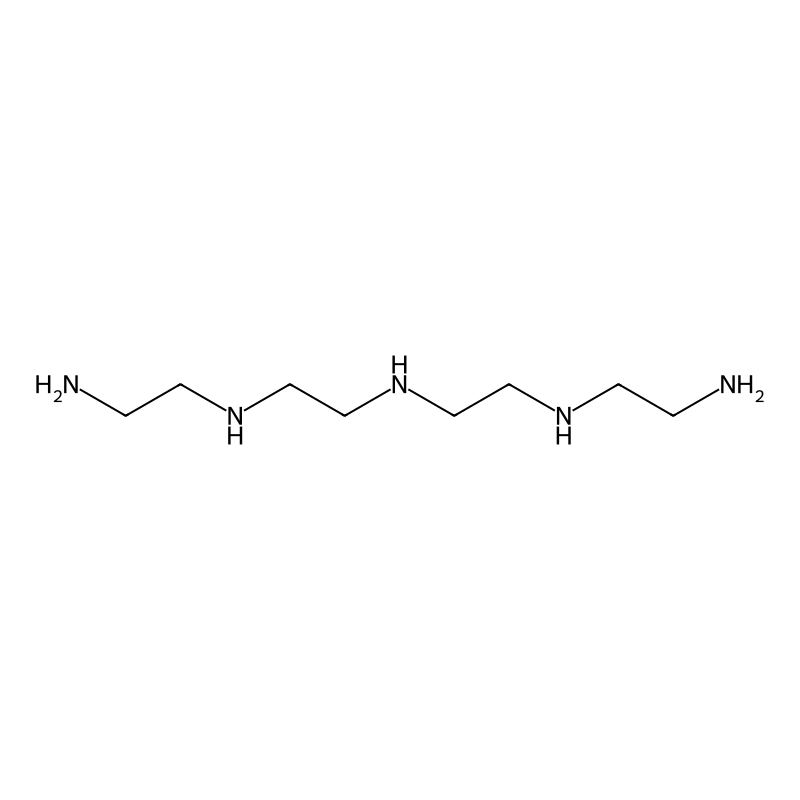

Tetraethylenepentamine

(NH2CH2CH2NHCH2CH2)2NH

C8H23N5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(NH2CH2CH2NHCH2CH2)2NH

C8H23N5

Molecular Weight

InChI

InChI Key

SMILES

solubility

34.52 M

SOL IN MOST ORGANIC SOLVENTS & WATER

Solubility in water: miscible

Synonyms

Canonical SMILES

Chelating Agent:

TEPA's ability to form strong bonds with metal ions makes it a valuable chelating agent. This property allows it to bind and sequester metal ions, removing them from solution and preventing them from participating in unwanted reactions. This characteristic is especially useful in:

- Purification of proteins and enzymes: TEPA can remove interfering metal ions during protein and enzyme purification, improving their stability and activity .

- Decontamination of radioactive materials: TEPA can complex with radioactive metal ions, facilitating their removal from waste streams and environmental remediation efforts .

Catalyst:

TEPA can act as a catalyst in various chemical reactions due to its Lewis base character and ability to donate electron pairs. These applications include:

- Polymerization reactions: TEPA can initiate and accelerate the polymerization process of specific monomers, such as in the production of polyamides .

- Organic synthesis: TEPA can participate in various organic reactions, such as aldol condensations and Michael additions, as a nucleophilic catalyst .

Corrosion Inhibition:

TEPA can form protective films on metal surfaces, preventing corrosion caused by exposure to air, water, or other corrosive agents. This property finds applications in:

- Preserving metals in storage and transportation: TEPA can be used as a corrosion inhibitor to protect metals during storage and transportation .

- Formulating anti-corrosion coatings: TEPA can be incorporated into coatings to enhance their corrosion resistance properties .

Other Research Applications:

Beyond the mentioned applications, TEPA is also used in various other research areas, including:

- Drug delivery systems: TEPA can be utilized to develop drug delivery systems by forming complexes with therapeutic agents to improve their solubility and targeted delivery .

- Gene transfection: TEPA can be used in gene transfection techniques to facilitate the delivery of genetic material into cells .

Tetraethylenepentamine is an organic compound belonging to the class of chemicals known as ethyleneamines. It is characterized as a slightly viscous, yellowish liquid that is soluble in most polar solvents. The chemical formula for tetraethylenepentamine is , and it has a molecular weight of approximately 189.3 g/mol. This compound is primarily utilized as a curing agent or hardener in epoxy chemistry, often in conjunction with tall oil fatty acids to create amidoamines, which serve as curing agents for epoxy resin systems .

TEPA is a corrosive and harmful compound. Here are some key safety concerns:

- Skin and eye irritant: TEPA can cause severe irritation and burns upon contact with skin and eyes [].

- Inhalation hazard: Inhalation of TEPA vapors can irritate the respiratory tract [].

- Acute toxicity: TEPA is classified as acutely toxic by ingestion and skin contact [].

- Chronic effects: Long-term exposure to TEPA may cause skin sensitization and other health problems [].

Tetraethylenepentamine exhibits various chemical reactivity patterns typical of amines. It can participate in:

- Curing Reactions: Tetraethylenepentamine reacts with epoxy resins to form cross-linked polymeric structures, enhancing the mechanical properties of the resulting materials .

- Chelation: This compound acts as a pentadentate ligand, forming stable complexes with metal ions such as copper, zinc, and cobalt. The stability constants for these complexes indicate a strong affinity for copper, making tetraethylenepentamine useful in applications requiring metal ion chelation .

- Ligand Exchange Reactions: Studies have shown that tetraethylenepentamine can engage in ligand exchange reactions with metal complexes, affecting their stability and reactivity .

Tetraethylenepentamine is synthesized through the reaction of ethylene dichloride with ammonia. This process yields various ethyleneamines, including tetraethylenepentamine, which are then separated by distillation due to their close boiling points. The synthesis typically involves:

- Reaction of Ethylene Dichloride and Ammonia: This step generates a mixture of ethyleneamines.

- Distillation: The components are separated based on their boiling points to isolate tetraethylenepentamine .

The primary applications of tetraethylenepentamine include:

- Curing Agent: Used extensively in epoxy resin formulations to enhance mechanical properties.

- Metal Chelation: Employed in various industrial processes for its ability to bind metal ions effectively.

- Corrosion Inhibitor: Utilized in formulations aimed at preventing corrosion in metal surfaces .

Studies on interaction have focused on the chelation capabilities of tetraethylenepentamine with various metal ions. Its strong binding affinity for copper has been highlighted, making it useful in applications requiring selective metal ion removal or stabilization. The kinetics of these interactions have been examined, revealing insights into how tetraethylenepentamine can influence the behavior of metal complexes in solution .

Tetraethylenepentamine shares structural similarities with other ethyleneamines but has unique properties that distinguish it from its counterparts. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethylenediamine | Two amine groups | Simpler structure; less complex reactivity |

| Diethylenetriamine | Three amine groups | Lower chelation capacity compared to tetraethylenepentamine |

| Triethylenetetramine | Four amine groups | Similar chelation properties; lacks an additional ethyl group |

| Aminoethylpiperazine | Contains a piperazine ring along with amine groups | Different cyclic structure; distinct reactivity |

Tetraethylenepentamine's pentadentate nature allows it to form more stable complexes with certain metals compared to these similar compounds, making it particularly valuable in applications requiring robust metal ion binding .

The rational design of tetraethylenepentamine-based systems requires a comprehensive understanding of the relationship between molecular structure and functional performance. The fundamental molecular architecture of tetraethylenepentamine, characterized by its linear polyamine backbone with five nitrogen atoms, provides multiple sites for chemical modification and functional optimization [1] [2].

The primary design principle centers on the amine functionality distribution, where the presence of both primary and secondary amine groups creates a versatile platform for diverse applications. Linear tetraethylenepentamine exhibits an extended chain conformation that maximizes accessibility to reactive sites, making it particularly effective for applications requiring high reactivity such as carbon dioxide capture and metal chelation [3] [4]. The molecular flexibility inherent in the ethylene linkages allows for conformational adaptability, enabling optimal interaction geometries with target molecules.

Table 1: Tetraethylenepentamine Physical-Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 189.30 g/mol | OECD SIDS, Nouryon PDS |

| Molecular Formula | C8H23N5 | OECD SIDS, PubChem |

| Density (20°C) | 0.993 g/cm³ | OECD SIDS, Nouryon PDS |

| Boiling Point (1013 hPa) | 320-375°C | OECD SIDS, TCI |

| Melting Point/Freezing Point | -30 to -46°C | OECD SIDS, Nouryon PDS |

| Flash Point (closed cup) | 150-175°C | OECD SIDS, Nouryon PDS |

| Vapor Pressure (20°C) | 1.07×10⁻⁶ hPa | OECD SIDS |

| Water Solubility | Completely miscible | OECD SIDS, Nouryon PDS |

| pH (2% solution) | 11.8 | Nouryon PDS |

| Dynamic Viscosity (20°C) | 80 mPa·s | Nouryon PDS |

| Partition Coefficient (Log Pow) | -3.16 | OECD SIDS, Nouryon PDS |

| Appearance | Yellowish viscous liquid | Nouryon PDS |

| Odor | Ammoniacal | Nouryon PDS |

Chemical modification strategies for enhanced functionality have been extensively explored, with particular emphasis on functionalization of primary and secondary amine sites. The introduction of bulky alkyl substituents, such as 3-pentyl groups, has been shown to dramatically enhance both carbon dioxide adsorption capacity and thermal stability while maintaining regeneration performance [3]. This enhancement mechanism operates through the creation of sterically protected amine sites that resist thermal degradation while preserving reactivity toward carbon dioxide.

The design of tetraethylenepentamine derivatives also considers the balance between reactivity and stability. Primary amines, while highly reactive toward carbon dioxide with a 2:1 stoichiometry, are prone to urea formation under thermal stress [2] [3]. Secondary amines provide a compromise with moderate reactivity (1:1 stoichiometry) and improved thermal stability. The strategic conversion of primary amines to secondary or tertiary forms through controlled functionalization represents a key design principle for applications requiring long-term stability [5].

Table 2: Metal Ion Stability Constants Comparison

| Metal Ion | TETA Stability Constant | TEPA Stability Constant | TEPA Enhancement |

|---|---|---|---|

| Copper (Cu²⁺) | 20.4 | 23.1 | 2.7 |

| Zinc (Zn²⁺) | 12.1 | 15.3 | 3.2 |

| Cobalt (Co²⁺) | 11.1 | 13.5 | 2.4 |

| Iron (Fe²⁺) | 7.8 | 9.96 | 2.16 |

| Manganese (Mn²⁺) | 4.9 | 6.6 | 1.7 |

The chelation properties of tetraethylenepentamine demonstrate superior performance compared to lower molecular weight analogs, with stability constants showing consistent enhancement across all metal ions tested [1]. This enhanced chelation capacity stems from the additional coordination sites and improved geometric flexibility that allows for optimal metal-ligand binding configurations.

Computational Modeling of Tetraethylenepentamine Reactivity

Computational modeling has emerged as a critical tool for understanding and predicting the reactivity patterns of tetraethylenepentamine in various applications. Density functional theory calculations have been extensively employed to elucidate the electronic structure and reaction mechanisms governing tetraethylenepentamine behavior [2] [6] [7].

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy levels in tetraethylenepentamine are primarily localized on the nitrogen atoms, with significant electron density distribution across the polyamine backbone [8]. These calculations demonstrate that the primary amine termini exhibit the highest nucleophilicity, consistent with experimental observations of preferential reactivity at these sites. The lowest unoccupied molecular orbital energies provide insights into the electron-accepting capacity of the molecule, which is crucial for understanding charge transfer processes in metal complexation.

Table 3: Computational Modeling Methods for Tetraethylenepentamine

| Method | Applications | Key Parameters Studied | Computational Challenges |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, CO2 interaction mechanisms | Band gap, electron density, orbital energies | Large molecular size, multiple conformers |

| Molecular Dynamics (MD) | Thermal stability, diffusion behavior | Diffusion coefficients, thermal properties | Long simulation times, force field accuracy |

| Ab Initio Calculations | Reaction pathways, binding energies | Activation energies, reaction coordinates | Basis set selection, electron correlation |

| Semi-empirical Methods (PM3, AM1) | Corrosion inhibition properties | Dipole moments, atomic charges | Parameter transferability, accuracy limits |

| Computational Fluid Dynamics (CFD) | Mass transfer in adsorption columns | Concentration profiles, breakthrough curves | Multiscale modeling, boundary conditions |

| Quantum Chemical Calculations | HOMO-LUMO analysis, charge distributions | Frontier orbital energies, dipole moments | Isomer complexity, basis set convergence |

| First Principles Calculations | Adsorption on nanotubes, surface interactions | Binding energies, adsorption configurations | System size limitations, computational cost |

| Molecular Orbital Theory | Electron density distribution | Electron distributions, charge transfer | Conformational flexibility, basis set effects |

Molecular dynamics simulations have provided valuable insights into the thermal stability and diffusion properties of tetraethylenepentamine. These studies reveal that the molecular flexibility of the polyamine chain facilitates efficient diffusion in porous media while maintaining structural integrity under thermal stress [7] [9]. The simulations also demonstrate the importance of intermolecular interactions in determining the bulk properties of tetraethylenepentamine-based systems.

Ab initio calculations have been particularly valuable in understanding the reaction pathways for carbon dioxide capture and metal chelation processes [2] [10]. These calculations provide detailed energy profiles for reaction coordinates, revealing the activation barriers and thermodynamic driving forces for key transformations. The computational results consistently show that primary amine sites exhibit lower activation energies for carbon dioxide addition compared to secondary sites, explaining the experimental preference for these reaction pathways.

First-principles calculations have been employed to study the adsorption behavior of tetraethylenepentamine on various support materials, including nanotubes and porous solids [10]. These studies reveal that the adsorption strength and configuration depend critically on the surface chemistry and topology of the support material. The calculations demonstrate that tetraethylenepentamine can adopt various conformations to maximize favorable interactions with the surface, leading to enhanced stability and performance.

Structure-Activity Correlation Studies

Systematic structure-activity correlation studies have established quantitative relationships between molecular structural features and functional performance in tetraethylenepentamine systems. These correlations provide fundamental insights for the design of optimized derivatives with enhanced properties [3] [8].

The correlation between amine functionality distribution and carbon dioxide capture performance reveals distinct patterns based on the type and accessibility of amine sites. Primary amines demonstrate the highest intrinsic reactivity with carbon dioxide, forming stable carbamate linkages with a theoretical 2:1 stoichiometry [2] [3]. However, this high reactivity is accompanied by increased susceptibility to thermal degradation through urea formation pathways. Secondary amines exhibit moderate reactivity with 1:1 stoichiometry but demonstrate superior thermal stability, making them ideal for applications requiring cyclic operation.

Table 4: Structure-Activity Relationships in Tetraethylenepentamine

| Structural Feature | Effect on CO2 Adsorption | Effect on Thermal Stability | Chelation Properties |

|---|---|---|---|

| Primary amine content | High capacity (2:1 stoichiometry) | Prone to urea formation | Weak chelation |

| Secondary amine content | Moderate capacity (1:1 stoichiometry) | Moderate stability | Moderate chelation |

| Tertiary amine content | Low capacity (reduced reactivity) | Enhanced stability | Strong chelation |

| Linear chain length | Enhanced accessibility | Reduced stability | Enhanced metal binding |

| Branching degree | Reduced accessibility | Improved stability | Reduced coordination |

| Cyclic structure presence | Hindered accessibility | Variable stability | Altered selectivity |

| Molecular flexibility | Improved kinetics | Influences degradation pathways | Affects binding geometry |

| Intermolecular distance | Affects diffusion rates | Affects thermal decomposition | Influences complex stability |

The impact of molecular flexibility on functional performance has been quantitatively assessed through conformational analysis and dynamic simulations. Increased chain flexibility generally correlates with enhanced diffusion rates and improved kinetic performance in applications such as carbon dioxide capture [3] [7]. However, excessive flexibility can lead to reduced thermal stability due to increased conformational entropy and accessibility of degradation pathways.

Chelation studies have revealed strong correlations between the number of available coordination sites and metal binding affinity. Tetraethylenepentamine, with its five nitrogen atoms, demonstrates superior chelation performance compared to shorter chain analogs [1]. The stability constants for metal complexes show systematic trends based on the electronic properties of the metal ions, with copper demonstrating the highest affinity due to optimal geometric and electronic matching with the ligand framework.

Quantitative structure-activity relationship models have been developed to predict functional performance based on calculated molecular descriptors. These models incorporate electronic properties such as frontier orbital energies, dipole moments, and charge distributions to predict reactivity patterns [8]. The models demonstrate good predictive capability for carbon dioxide capture performance and thermal stability, providing valuable tools for molecular design optimization.

Isomeric Distribution Effects on Application Performance

The commercial tetraethylenepentamine supply consists of a complex mixture of isomeric forms, including linear, branched, and cyclic structures, each contributing differently to overall performance characteristics [11] [12] [4]. Understanding these isomeric effects is crucial for optimizing application performance and developing improved synthesis methods.

Linear tetraethylenepentamine represents the primary component in commercial mixtures and serves as the baseline for performance comparisons. Its extended chain conformation provides maximum accessibility to all amine sites, resulting in high carbon dioxide capture efficiency and good diffusion properties [4]. However, the linear structure also exhibits moderate thermal stability due to the accessibility of degradation pathways.

Table 5: Isomeric Distribution Effects on Tetraethylenepentamine Performance

| Isomer Type | Molecular Configuration | CO2 Capture Efficiency | Thermal Stability | Diffusion Properties |

|---|---|---|---|---|

| Linear TEPA | Extended chain conformation | High (baseline reference) | Moderate (standard) | Good (flexible chain) |

| Branched TEPA | Compact folded structure | Moderate (steric hindrance) | Enhanced (protected amines) | Moderate (intermediate size) |

| Cyclic TEPA (piperazine-type) | Constrained ring geometry | Reduced (ring constraints) | High (constrained structure) | Poor (bulky structure) |

| Cyclic TEPA (imidazolidine-type) | Rigid bicyclic structure | Low (rigid structure) | Very high (rigid backbone) | Very poor (rigid geometry) |

| Higher MW oligomers | Extended polymer chains | Variable (MW dependent) | Variable (depends on chain length) | Poor (high MW) |

Branched tetraethylenepentamine isomers demonstrate altered performance characteristics due to their compact folded structures. The branching introduces steric hindrance that reduces accessibility to some amine sites, resulting in moderate carbon dioxide capture efficiency [11] [12]. However, the branched structure provides enhanced thermal stability through the protection of amine sites from degradation pathways. This improved stability makes branched isomers particularly valuable for high-temperature applications.

Cyclic tetraethylenepentamine isomers, including piperazine-type and imidazolidine-type structures, exhibit distinctly different performance profiles. The constrained ring geometry significantly reduces carbon dioxide capture efficiency due to hindered accessibility of amine sites [12]. However, these cyclic structures demonstrate superior thermal stability due to their rigid backbone structures that resist degradation pathways. The reduced diffusion properties of cyclic isomers limit their effectiveness in applications requiring rapid mass transfer.

The presence of higher molecular weight oligomers in commercial tetraethylenepentamine affects both performance and processing characteristics. These extended polymer chains exhibit variable carbon dioxide capture efficiency depending on their molecular weight and structure [11]. While longer chains may provide additional binding sites, their reduced diffusion rates and increased viscosity can negatively impact overall performance in mass transfer limited applications.

Isomeric distribution control has emerged as a critical factor in optimizing tetraethylenepentamine performance for specific applications. Selective synthesis methods that favor particular isomeric forms can enhance performance characteristics. For example, synthesis conditions that minimize cyclization reactions produce materials with higher linear content and improved carbon dioxide capture efficiency [13] [14]. Conversely, controlled cyclization can produce thermally stable materials suitable for high-temperature applications.

Physical Description

Liquid

COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID.

Color/Form

Yellow liquid

XLogP3

Boiling Point

341.5 °C

340.30 °C @ 760 MM HG

320 - 340 °C

Flash Point

325 °F (163 °C) (OPEN CUP)

163 °C o.c.

Vapor Density

6.53 (AIR= 1)

Relative vapor density (air = 1): 6.5

Density

0.9980 @ 20 °C/20 °C

Relative density (water = 1): 0.99

LogP

-3.16 (calculated)

Odor

Melting Point

-30.0 °C

FP: -30 °C

-46 - -30 °C

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

8.00e-07 mmHg

8.0X10-7 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 1.3

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

26913-06-4

27233-92-7

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing

Construction

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Utilities

1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-: ACTIVE

Analytic Laboratory Methods

Dates

Urchin-like Hydroxyapatite/Graphene Hollow Microspheres as pH-Responsive Bone Drug Carriers

Jie Li, Miaomiao Liu, Yujuan Qiu, Yuanjing Gan, Hongkun Jiang, Boyue Liu, Hao Wei, Ning MaPMID: 33813823 DOI: 10.1021/acs.langmuir.0c03640

Abstract

Hydroxyapatite (HA) is the main inorganic component of human bones and teeth. It has good biocompatibility and bioactivity, which promotes its good application prospects in the field of bone drug carriers. In this study, tetraethylenepentamine-graphene (rGO-TEPA)/CaCO:HA composite microspheres were prepared

microwave hydrothermal synthesis using rGO-TEPA/CaCO

solid microspheres as intermediates. Furthermore, the incompletely transformed CaCO

was removed by soaking in a citric acid buffer to obtain rGO-TEPA/HA hollow composite microspheres. The two types of as-prepared composite microspheres exhibited sea urchin-like structures, large BET surface areas, and good dispersibility. Mouse preosteoblast cells (MC3T3-E1) were used for

cytotoxicity experiments. The

cell viability test showed that the two composite drug carriers exhibited noncytotoxicity. Moreover, the doxorubicin (DOX) loading and releasing investigations revealed that the two types of prepared carriers had mild storage-release behaviors and good pH responsiveness. Hence, these rGO-TEPA/HA hollow microspheres have promising applications as bone drug carriers.

In vitro siRNA delivery via diethylenetriamine- and tetraethylenepentamine-modified carboxyl group-terminated Poly(amido)amine generation 4.5 dendrimers

Endiries Yibru Hanurry, Wei-Hsin Hsu, Haile Fentahun Darge, Yihenew Simegniew Birhan, Tefera Worku Mekonnen, Abegaz Tizazu Andrgie, Hsiao-Ying Chou, Chih-Chia Cheng, Juin-Yih Lai, Hsieh-Chih TsaiPMID: 31753357 DOI: 10.1016/j.msec.2019.110245

Abstract

The recent discovery of small interfering RNAs (siRNAs) has opened new avenues for designing personalized treatment options for various diseases. However, the therapeutic application of siRNAs has been confronted with many challenges because of short half-life in circulation, poor membrane penetration, difficulty in escaping from endosomes, and insufficient release into the cytosol. To overcome these challenges, we designed a diethylenetriamine (DETA)- and tetraethylenepentamine (TEPA)-modified polyamidoamine dendrimer generation 4.5 (PDG4.5), and characterized it usingH nuclear magnetic resonance (NMR),

C NMR, correlation spectroscopy (COSY), heteronuclear single-quantum correlation spectroscopy (HSQC), and Fourier transform infrared (FTIR) spectroscopy followed by conjugation with siRNA. The PDG4.5-DETA and PDG4.5-TEPA polyplexes exhibited spherical nanosize, ideal zeta potential, and effective siRNA binding ability, protected the siRNA from nuclease attack, and revealed less cytotoxicity of PDG4.5-DETA and PDG4.5-TEPA in HeLa cells. More importantly, the polyplexes also revealed good cellular internalization and facilitated translocation of the siRNA into the cytosol. Thus, PDG4.5-DETA and PDG4.5-TEPA can act as potential siRNA carriers in future medical and pharmaceutical applications.

Copper affects the binding of HIF-1α to the critical motifs of its target genes

Zhijuan Wu, Wenjing Zhang, Y James KangPMID: 30566157 DOI: 10.1039/c8mt00280k

Abstract

Copper (Cu) regulates hypoxia-inducible factor-1 (HIF-1) transcription activity by affecting the selectivity of HIF-1α binding to the promoters of affected genes. In hypoxia, Cu is required for HIF-1α binding to the promoter of BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3), but the metal does not affect the binding of HIF-1α to the promoter of insulin-like growth factor 2 (IGF2). Here, we made an effort to provide a comprehensive understanding of Cu regulation of the selectivity of HIF-1α binding across the genome. We used tetraethylenepentamine (TEPA), a Cu selective chelator, to reduce Cu content in the cells. We conducted chromatin immunoprecipitation combined with massively parallel DNA sequencing (ChIP-seq) to globally map the binding sites of HIF-1α, RNA polymerase II (Pol II), and the acetylation at the 27th lysine residue of the histone H3 protein (H3K27ac). We also performed RNA-sequencing (RNA-seq) in EA.hy926 cells under hypoxia (1% O2) with or without Cu depression to determine the profile of mRNA expression. Our analyses identified 3197 HIF-1α binding sites under hypoxia. Cu depression by TEPA reduced the number of binding sites to 1820 from the original 3197, but induced 274 new binding sites. We analysed these binding sites in the promoter and putative enhancer regions, coupled with their mRNA expression profiles, and found 281 Cu-dependent and 10 Cu-independent HIF-1α target genes. We found that the core bases "GGAA" and "TTCC" constituted the critical motifs for the binding sites of Cu-dependent genes. This study thus revealed that Cu, by affecting the binding of HIF-1α to the critical motifs in the promoter and putative enhancer regions of HIF-1 regulated genes, leads to the selectivity of HIF-1 regulated expression of Cu-dependent genes.A novel 3D paper-based microfluidic electrochemical glucose biosensor based on rGO-TEPA/PB sensitive film

Liangli Cao, Guo-Cheng Han, Haolin Xiao, Zhencheng Chen, Cheng FangPMID: 31883589 DOI: 10.1016/j.aca.2019.10.049

Abstract

A novel 3D paper-based microfluidic screen-printed electrode (SPE) composed of two layers was constructed by photolithography and screen-printing technology. Aldehyde functionalized hydrophilic zone of the counter and reference electrodes layer was prepared for glucose oxidase immobilization. Highly conductive prussian blue deposited reduced graphene oxide-tetraethylene pentamine (rGO-TEPA/PB) modified paper working electrode layer can be used as an electrochemical sensitive membrane for quantitative detection of hydrogen peroxide (HO

), which was the enzyme-catalyzed reaction product. Therefore, this 3D paper-based microfluidic electrochemical biosensor can be used for quantitative detection of glucose. Under optimum conditions, the proposed biosensor can be used for quantitative determination of glucose over a wide linear range of 0.1 mM-25 mM with detection limit of 25 μM. Finally, the 3D paper-based microfluidic electrochemical biosensor was applied to determine glucose in human sweat and blood, and the obtained results were in good consistency with values measured by Roche's blood glucose meter. In addition, the proposed 3D paper-based electrochemical device showed good repeatability, stability, and anti-interference, which would be of great potential to monitor glucose in complex biological fluids.

Fabrication of tetraethylenepentamine functionalized alginate beads for adsorptive removal of Cr (VI) from aqueous solutions

A M Omer, R E Khalifa, Zhaohong Hu, Hong Zhang, Chao Liu, Xiao-Kun OuyangPMID: 30236756 DOI: 10.1016/j.ijbiomac.2018.09.097

Abstract

In this study, an innovative adsorbent based on tetraethylenepentamine (TEPA) functionalized alginate (Alg) beads (TEPA-Alg) was developed for the adsorptive removal of Cr (VI) from aqueous solutions. Chemical modification of alginate surface was carried out using p-benzoquinone (PBQ) as a coupling agent followed by functionalization with TEPA. The prepared functionalized beads were characterized using FTIR, TGA, SEM, and XPS tools. Results showed that the ion exchange capacity (IEC) significantly increased from 6.34 to 10.32 mg

with increasing TEPA concentration up to 0.05 M. Furthermore, removal (%) of Cr (VI) increased gradually from 38 to 86% with rising TEPA concentration from 0.0125 M to 0.05 M. While only 22% was recorded using native alginate beads. The gained equilibrium data were fitted to Langmuir isotherm model with maximum adsorption capacity ~ 77 mg/g and the adsorption kinetics were well-expressed by pseudo-first-order model. Reusability studies showed good adsorption properties after 5 consecutive cycles. Results achieved by this study imply that the prepared functionalized TEPA-Alg beads could be efficiently utilized for the removing Cr (VI) ions from their aqueous solutions.

Humic acid removal using cellulose acetate membranes grafted with poly (methyl methacrylate) and aminated using tetraethylenepentamine

Kibrom Alebel Gebru, Chandan DasPMID: 29649732 DOI: 10.1016/j.jenvman.2018.03.131

Abstract

Graft copolymerization of cellulose acetate (CA) and poly (methyl methacrylate) (PMMA) was synthesized through free radical polymerization in the presence of cerium sulfate (CS) as initiator under nitrogen atmosphere in an aqueous solution. During the grafting reactions, the effects of polymerization time and temperature on the grafting were investigated. Furthermore, functionalization of the synthesized product was done using amine group (tetraethylenepentamine, TEPA). The results from Nuclear Magnetic Resonance (H NMR) spectra confirmed a successful grafting of PMMA on the CA membrane surfaces. Zeta potential (ζ), field emission scanning electron microscopy (FESEM), and atomic absorption spectrophotometer (AAS) characterization studies were done. The maximum removal efficiencies for un-grafted CA (un-g-CA), CA-g-PMMA, and CA-g-PMMA-TEPA membranes at pH of 7.0 were 34.5%, 83.3%, and 99.1%, respectively. The removal percentage results were detected to increase with increasing in the regeneration cycles. At the end of the fourth cycle, the HA removal percentages were 41.6%, 87.4%, and 99.9% for un-g-CA, CA-g-PMMA and CA-g-PMMA-TEPA membranes, respectively.

Comparative study of polyethylene polyamines as activator molecules for a structurally unstable group I ribozyme

Mst Ara Gulshan, Shigeyoshi Matsumura, Tsunehiko Higuchi, Naoki Umezawa, Yoshiya IkawaPMID: 29699448 DOI: 10.1080/09168451.2018.1465811

Abstract

Polyamines are a promising class of molecules that can modulate RNA enzyme activities. To analyze the effects of the number of amine moieties systematically, we employed four polyamines sharing dimethylene units to connect amine moieties. As a model RNA enzyme, we used a structurally unstable group I ribozyme, which was activated most and least efficiently by tetraethylenepentamine and diethylenetriamine respectively.Children With Intestinal Failure Undergoing Intestinal Rehabilitation Are at Risk for Essential Fatty Acid Deficiency

Riikka Gunnar, Mirka Lumia, Mikko Pakarinen, Laura Merras-SalmioPMID: 29701873 DOI: 10.1002/jpen.1152

Abstract

Essential fatty acid (EFA) status may be compromised during the intestinal failure (IF) rehabilitation. Parenteral lipid restriction is used to treat intestinal failure associated liver disease (IFALD), while the enteral fatty acid (FA) absorption remains limited. We analyzed the FA status among pediatric IF and intestinal insufficiency patients.We evaluated 49 patients aged 0-18 years attending our nationwide IF referral center. Their serum FA fractions were determined and examined against previous nutrition, parenteral lipid emulsion, and intestinal anatomy data. The patients were divided into 3 subgroups according to their dependence on parenteral nutrition (PN): full enteral (EN) (n = 33), supplemental PN (n = 14) or predominantly PN (n = 20). Trien:tetraen ratio (TTR) ≥0.2 was considered diagnostic for essential fatty acid deficiency (EFAD) and increased risk was suspected if TTR exceeded 0.1.

We identified 8 (16%) patients with elevated TTR ≥0.1; in 3 of them the ratio exceeded 0.2. Five of these children belonged to supplemental PN group. This group carried the highest incidence of elevated TTR (P = 0.0016), with median TTR at 0.06 (interquartile range 0.03-0.09) and two-thirds of the analyzed TTR ≥0.5. Increased EFAD risk was associated with young age (P = 0.0291), current PN with low parenteral lipid content (P = 0.0003), and short remaining small bowel (P = 0.0013).

IF children with supplemental PN carry the highest overall risk for EFAD. Young age, current PN, and short remaining small bowel also increase the risk for EFAD.

Optimization of CO

Nutthavich Thouchprasitchai, Nuthapol Pintuyothin, Sangobtip PongstabodeePMID: 29548401 DOI: 10.1016/j.jes.2017.02.015

Abstract

The objective of this research was to investigate COadsorption capacity of tetraethylenepentamine-functionalized basic-modified calcined hydrotalcite (TEPA/b-cHT) sorbents at atmospheric pressure formed under varying TEPA loading levels, temperatures, sorbent weight to total gaseous flow rate (W/F) ratios and CO

concentrations in the influent gas. The TEPA/b-cHT sorbents were characterized by means of X-ray diffraction (XRD), Fourier transform infrared spectrometry (FT-IR), thermal gravimetric analysis (TGA), Brunauer-Emmet-Teller (BET) analysis of nitrogen (N

) adsorption/desorption and carbon-hydrogen-nitrogen (CHN) elemental analysis. Moreover, a full 2

factorial design with three central points at a 95% confidence interval was used to screen important factor(s) on the CO

adsorption capacity. It revealed that 85.0% variation in the capacity came from the influence of four main factors and the 15.0% one was from their interactions. A face-centered central composite design response surface method (FCCCD-RSM) was then employed to optimize the condition, the maximal capacity of 5.5-6.1mmol/g was achieved when operating with a TEPA loading level of 39%-49% (W/W), temperature of 76-90°C, W/F ratio of 1.7-2.60(g·sec)/cm

and CO

concentration of 27%-41% (V/V). The model fitted sufficiently the experimental data with an error range of ±1.5%. From cyclical adsorption/desorption and selectivity at the optimal condition, the 40%TEPA/b-cHT still expressed its effective performance after eight cycles.

Copper levels affect targeting of hypoxia-inducible factor 1α to the promoters of hypoxia-regulated genes

Xiaojuan Liu, Wenjing Zhang, Zhijuan Wu, Yutao Yang, Y James KangPMID: 30082314 DOI: 10.1074/jbc.RA118.001764

Abstract

Hypoxia-inducible factor 1α (HIF-1α) is a transcription factor that regulates cellular responses to hypoxia. It controls the expression of both BCL2/adenovirus E1B 19-kDa protein-interacting protein 3 (BNIP3) and insulin-like growth factor 2 (IGF2). Previous studies have demonstrated that in hypoxia, copper is required for the expression ofbut not for that of

Here, using ChIP assays, computational analyses, luciferase reporter assays, and real-time quantitative RT-PCR, we sought to better understand how copper regulates the differential target gene selectivity of HIF-1α. Human umbilical vein endothelial cells (HUVECs) were exposed to CoCl

or hypoxia conditions to increase HIF-1α accumulation. The binding of HIF-1α to hypoxia-responsive element (HRE) sites in the

or

gene promoter in high- or low-copper conditions was examined. Our analyses revealed three and two potential HRE sites in the

and

promoters, respectively. We identified that HRE (-412/-404) in the

promoter and HRE (-354/-347) in the

promoter are the critical binding sites of HIF-1α. Tetraethelenepentamine (TEPA)-mediated reduction in copper concentration did not affect hypoxia- or CoCl

-induced HIF-1α accumulation. However, the copper reduction did suppress the binding of HIF-1α to the HRE (-412/-404) in

but not the binding of HIF-1α to the HRE (-354/-347) in

In summary, our findings uncovered the mechanistic basis for differential HIF-1α-mediated regulation of

and

, indicating that copper regulates target gene selectivity of HIF-1α at least in part by affecting HIF-1α binding to its cognate HRE in the promoters of these two genes.